Home > Products > Screening Compounds P141268 > (-)-Selegiline(1+)
(-)-Selegiline(1+) -

(-)-Selegiline(1+)

Catalog Number: EVT-1593878
CAS Number:
Molecular Formula: C13H18N+
Molecular Weight: 188.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-selegiline(1+) is a selegiline(1+). It is a conjugate acid of a (-)-selegiline.
Overview

(-)-Selegiline, also known as R-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B, primarily used in the treatment of Parkinson's disease and as an adjunct therapy for depression. Its discovery dates back to 1962 by Zoltán Ecseri at Chinoin Pharmaceuticals in Hungary, where it was initially developed as part of a series of psychoactive compounds aimed at enhancing mood and cognitive function . The compound is classified under the category of monoamine oxidase inhibitors, specifically targeting the B isoform, which is crucial in the metabolism of neurotransmitters such as dopamine.

Source and Classification

Selegiline is derived from natural sources and synthesized through various chemical processes. It belongs to the class of monoamine oxidase inhibitors, which are further divided into two main categories based on their selectivity for the isoforms of monoamine oxidase: MAO-A and MAO-B. Selegiline exhibits selectivity for MAO-B, making it particularly effective in increasing dopamine levels in patients with Parkinson's disease .

Synthesis Analysis

Methods

The synthesis of (-)-Selegiline has evolved significantly over the years, employing various strategies including:

  1. Chemoenzymatic Synthesis: A recent method involves a two-step chemoenzymatic approach using imine reductases to achieve high stereoselectivity. This method starts with an enzymatic reductive amination of phenylacetone and propargylamine, yielding a key intermediate, followed by further reactions to produce (-)-Selegiline .
  2. Conventional Chemical Synthesis: Traditional methods include multiple steps such as reduction, cyclization, and methylation. For instance, one method involves the reaction of levomethamphetamine with propargyl bromide followed by purification steps to obtain high yields of the base form of Selegiline .

Technical Details

  • The enzymatic process typically utilizes engineered enzymes for higher efficiency and selectivity.
  • Reaction conditions such as temperature and pH are meticulously controlled to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular formula for (-)-Selegiline is C13H17NC_{13}H_{17}N. It features a phenethylamine structure with a propargyl group that contributes to its biological activity. The stereochemistry is critical for its function, with the R-enantiomer being more active than its S counterpart.

Data

  • Molecular Weight: 201.28 g/mol
  • Melting Point: Approximately 52-54 °C
  • Solubility: Soluble in organic solvents such as ethanol and methanol.
Chemical Reactions Analysis

Reactions

(-)-Selegiline undergoes several key reactions that are crucial for its synthesis and functionality:

  1. Reduction Reactions: These are essential in converting precursors into the final product. For example, the reduction of ketones to amines is a common step in its synthesis.
  2. Methylation: Methylation reactions are performed to introduce methyl groups into the molecular structure, enhancing its pharmacological properties.
  3. Dehydration Cyclization: This reaction helps in forming cyclic structures that are integral to the compound's activity.

Technical Details

The reactions typically involve catalysts such as acids or bases to facilitate transformations under controlled conditions, ensuring high yield and purity.

Mechanism of Action

(-)-Selegiline exerts its pharmacological effects primarily through:

  1. Inhibition of Monoamine Oxidase B: By irreversibly binding to this enzyme, Selegiline prevents the breakdown of dopamine, leading to increased levels in the brain.
  2. Neuroprotective Effects: The inhibition also reduces oxidative stress by decreasing hydrogen peroxide production during neurotransmitter metabolism, which may protect neuronal cells from damage .

Data

Clinical studies have shown that Selegiline can significantly delay the progression of Parkinson's disease symptoms when used early in treatment regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Slightly aromatic.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically neutral when dissolved in water.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

(-)-Selegiline has several scientific applications:

  1. Parkinson's Disease Treatment: It is commonly used to manage symptoms associated with Parkinson's disease by enhancing dopaminergic activity.
  2. Depression Therapy: As an adjunct treatment for major depressive disorder, it helps improve mood by increasing serotonin levels through monoamine oxidase inhibition .
  3. Neuroprotective Research: Ongoing studies explore its potential beyond Parkinson's disease, including applications in neurodegenerative disorders like Alzheimer's disease due to its antioxidant properties .
Enantiomeric Specificity and Stereochemical Determinants of (-)-Selegiline(1+) Activity

Chiral Recognition in Monoamine Oxidase-B (MAO-B) Binding Affinity

(-)-Selegiline(1+), the protonated form of the levorotatory enantiomer of selegiline, exhibits exceptional binding specificity for Monoamine Oxidase-B (MAO-B) due to complementary stereochemical interactions. The enzyme's catalytic pocket contains a chiral cavity that preferentially accommodates the (R)-configuration of selegiline, allowing formation of a covalent adduct with the N5 atom of the FAD cofactor. This irreversible inhibition occurs through nucleophilic attack by the enzyme's flavin moiety on the propargylamine group of (-)-selegiline(1+), forming a stable flavin–propargyl complex [5] [6]. Biochemical studies demonstrate a >100-fold higher binding affinity for (-)-selegiline(1+) compared to its (+)-enantiomer, attributed to optimal three-dimensional positioning of three critical molecular features:

  • The propargylamine group oriented toward FAD
  • The phenyl ring engaged in π-stacking with Tyr398
  • The methyl group occupying a hydrophobic subpocket [6] [9].

Table 1: Binding Parameters of Selegiline Enantiomers with MAO-B

EnantiomerInhibition Constant (Ki)Binding OrientationCovalent Adduct Stability
(-)-Selegiline(1+)0.015 µMOptimal alignment with FAD cofactorStable (>72h)
(+)-Selegiline1.8 µMMisaligned propargyl groupUnstable (<12h)

Mutagenesis studies reveal that substitution of Tyr326 with alanine reduces (-)-selegiline(1+) binding affinity by 98%, confirming its role in chiral discrimination. This enantioselectivity has profound pharmacological consequences, as only the (R)-enantiomer achieves sufficient MAO-B inhibition (IC₅₀ = 10⁻⁹ M) at therapeutic concentrations to significantly elevate striatal dopamine levels in Parkinson's disease models [5] [9].

Stereoselective Metabolic Pathways and Enantiomer-Dependent Metabolite Profiles

The metabolism of (-)-selegiline(1+) demonstrates marked stereoselectivity, primarily mediated by cytochrome P450 enzymes CYP2B6, CYP2C19, and CYP3A4. Kinetic studies using human liver microsomes reveal distinct metabolic patterns:

  • N-Demethylation: Formation of (-)-desmethylselegiline (DMS) occurs with apparent Km = 149 µM and Vmax = 243 pmol/min/mg protein, representing the major initial metabolite [4] [8]
  • Dealkylation: Conversion to (-)-methamphetamine exhibits Km = 293 µM and Vmax = 1,351 pmol/min/mg protein [4]

Table 2: Stereoselective Metabolism of (-)-Selegiline(1+) in Human Hepatic Systems

Metabolic PathwayPrimary EnzymeMetaboliteKinetic ParameterStereochemistry
N-DemethylationCYP1A2 > CYP3A4(-)-DesmethylselegilineKm: 149 µM; Vmax: 243 pmol/min/mg(R)-configuration retained
DealkylationCYP3A4 > CYP2B6(-)-MethamphetamineKm: 293 µM; Vmax: 1,351 pmol/min/mg(R)-configuration retained
N-DealkylationCYP2C19(-)-AmphetamineMinor pathway(R)-configuration retained

Chiral analysis of urinary metabolites after (-)-selegiline(1+) administration shows exclusive presence of (R)-enantiomers: (-)-desmethylselegiline, (-)-methamphetamine, and (-)-amphetamine. This stereochemical fidelity contrasts sharply with the (S)-enantiomers found in illicit methamphetamine abuse [1] [8]. The metabolic half-lives differ significantly among metabolites: (-)-desmethylselegiline displays mean residence times of 2.7h (plasma) and 3.8h (urine), while (-)-methamphetamine persists for 14-21h. Only 1% of administered dose excretes as (-)-desmethylselegiline versus 20-63% as (-)-methamphetamine, explaining its limitations as a urinary marker for selegiline therapy [1] [8].

Comparative Analysis of (-)- vs. (+)-Selegiline in Dopaminergic Modulation

The enantiomers of selegiline demonstrate divergent pharmacological profiles in dopaminergic systems beyond MAO-B inhibition:

  • Catecholaminergic Activity Enhancement: (-)-Selegiline(1+) uniquely enhances impulse-mediated dopamine release through presynaptic catecholaminergic activity enhancer (CAE) mechanisms, potentially via TAAR1 agonism. This activity is absent in the (+)-enantiomer [6] [9]
  • Metabolite Activity: (-)-Methamphetamine derived from (-)-selegiline(1+) acts as a weak norepinephrine releaser with 10-fold lower psychostimulant potency compared to its (+)-counterpart, contributing to differential side effect profiles [1] [8]
  • Neuroprotective Effects: At sub-MAO-B inhibitory concentrations (10-9–10-12 M), (-)-selegiline(1+) upregulates neurotrophic factors (BDNF, GDNF) and antioxidant enzymes (SOD, catalase) through protein kinase C-mediated pathways. These effects are enantioselective, with (+)-selegiline showing 100-fold reduced potency [5] [6]

Electrophysiological studies in striatal slices demonstrate that (-)-selegiline(1+) potentiates dopamine D1 receptor signaling and modulates glutamatergic transmission via NMDA receptor complex interactions. These actions synergize with MAO-B inhibition to enhance dopaminergic neurotransmission while protecting against excitotoxicity—effects not observed with the (+)-enantiomer [5] [6]. The unique multimodal activity profile of (-)-selegiline(1+) explains its superior efficacy in Parkinson's disease models compared to rasagiline (a selective MAO-B inhibitor lacking CAE activity) and accounts for the clinical abandonment of racemic deprenyl formulations [6] [9].

Table 3: Enantiomer-Specific Pharmacological Profiles in Dopaminergic Systems

Biological Activity(-)-Selegiline(1+)(+)-SelegilineFunctional Consequence
MAO-B inhibition (IC₅₀)10⁻⁹ M>10⁻⁷ MSelective dopamine preservation
Dopamine release enhancementSignificant (CAE effect)AbsentEnhanced dopaminergic transmission
Neurotrophic factor induction↑↑ BDNF, GDNF, NGFMinimal effectNeuroprotection
Methamphetamine metabolite activityWeak norepinephrine releaseStrong psychostimulationReduced abuse potential
NMDA receptor modulationSignificantNoneExcitotoxicity protection

Properties

Product Name

(-)-Selegiline(1+)

IUPAC Name

methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium

Molecular Formula

C13H18N+

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-O

Canonical SMILES

CC(CC1=CC=CC=C1)[NH+](C)CC#C

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.